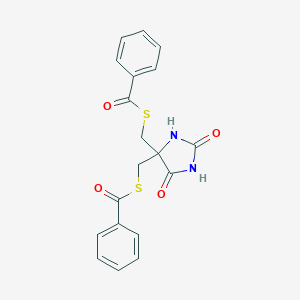

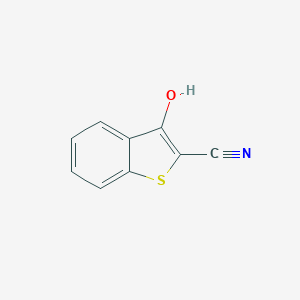

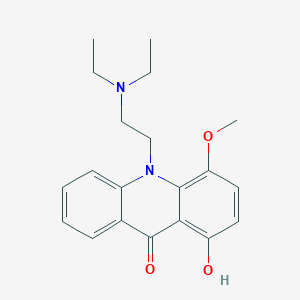

3-Hidroxi-1-benzotiofeno-2-carbonitrilo

Descripción general

Descripción

SCH-546909, también conocido como Aristolactam A IIIa, es un alcaloide de tipo aristolactam que se puede aislar de la planta Glycosmis chlorosperma. Este compuesto es conocido por sus efectos inhibitorios sobre la enzima quinasa 1A regulada por fosforilación de tirosina de doble especificidad (DYRK1A). Ha mostrado actividades biológicas significativas, incluida la inhibición de la agregación plaquetaria y efectos citotóxicos en células HeLa .

Aplicaciones Científicas De Investigación

SCH-546909 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como un compuesto modelo para estudiar alcaloides de tipo aristolactam y sus propiedades químicas.

Biología: Investigado por sus efectos inhibitorios sobre DYRK1A y su posible papel en la regulación de los procesos celulares.

Medicina: Se estudia por sus efectos citotóxicos en las células cancerosas, particularmente las células HeLa, y su potencial como agente anticancerígeno.

Industria: Utilizado en investigación y desarrollo para posibles aplicaciones terapéuticas

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de SCH-546909 implica la extracción del compuesto de Glycosmis chlorosperma el proceso de aislamiento generalmente implica extracción con solventes, seguida de purificación mediante técnicas cromatográficas .

Métodos de producción industrial

Los métodos de producción industrial para SCH-546909 no se informan ampliamente. El compuesto se utiliza principalmente para fines de investigación, y los métodos de producción a gran escala no se han desarrollado o documentado ampliamente .

Análisis De Reacciones Químicas

Tipos de reacciones

SCH-546909 experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en SCH-546909.

Sustitución: El compuesto puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran SCH-546909 incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones específicas dependen de la reacción deseada y los productos objetivo .

Principales productos formados

Los principales productos formados a partir de las reacciones de SCH-546909 dependen del tipo de reacción y las condiciones utilizadas. Por ejemplo, las reacciones de oxidación pueden producir derivados oxidados, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Mecanismo De Acción

SCH-546909 ejerce sus efectos principalmente a través de la inhibición de DYRK1A. Esta enzima juega un papel crucial en varios procesos celulares, incluida la regulación del ciclo celular y el desarrollo neuronal. Al inhibir DYRK1A, SCH-546909 puede modular estos procesos, lo que lleva a sus actividades biológicas observadas. El compuesto también inhibe la agregación plaquetaria inducida por ácido araquidónico, colágeno y factor activador de plaquetas .

Comparación Con Compuestos Similares

Compuestos similares

Aristolactam A II: Otro alcaloide de tipo aristolactam con actividades biológicas similares.

Aristolactam B: Un compuesto relacionado con propiedades químicas y efectos biológicos distintos.

Aristolactam C: Otro miembro de la familia aristolactam con características únicas.

Singularidad de SCH-546909

SCH-546909 es único debido a sus efectos inhibitorios específicos sobre DYRK1A y sus fuertes efectos citotóxicos en las células HeLa. En comparación con otros alcaloides de tipo aristolactam, SCH-546909 ha mostrado una inhibición más potente de la agregación plaquetaria y actividades biológicas distintas .

Propiedades

IUPAC Name |

3-hydroxy-1-benzothiophene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NOS/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOXMOBZBFOKSIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50305411 | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57477-69-7 | |

| Record name | 3-Hydroxybenzo[b]thiophene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57477-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 170717 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057477697 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 57477-69-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-1-benzothiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50305411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Fluoroethenyl)phenyl]ethanone](/img/structure/B115239.png)

![Furo[2,3-b]pyridine-2-methanamine](/img/structure/B115246.png)

![N-[(3R,4R,5S,6R)-4,5-dihydroxy-2-[(2S,3S,4S,5S,6R)-4-hydroxy-5-methoxy-6-(methoxymethyl)-2-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B115250.png)